molecular formula C25H23BrN2O6 B11209685 (3-bromophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

(3-bromophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11209685
M. Wt: 527.4 g/mol
InChI Key: PDTFDPJIUHXDKF-UHFFFAOYSA-N
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Description

The compound (3-bromophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that features a variety of functional groups, including bromophenyl, dimethoxy, nitrophenoxy, and dihydroisoquinolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the 3-bromophenyl group: This can be achieved through bromination of a phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Introduction of the dimethoxy groups: Methoxylation of a suitable precursor using methanol and an acid catalyst.

    Synthesis of the nitrophenoxy group: Nitration of phenol followed by etherification with a suitable alkylating agent.

    Formation of the dihydroisoquinolinyl core: This can be synthesized through Pictet-Spengler reaction involving an aldehyde and an amine.

    Coupling reactions: The final step involves coupling the synthesized intermediates under appropriate conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and dihydroisoquinolinyl groups.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution reactions could introduce various nucleophiles into the bromophenyl ring.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

Medicine

    Therapeutics: Possible use in the development of drugs targeting specific biological pathways.

Industry

    Materials Science: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3-bromophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in (3-bromophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H23BrN2O6

Molecular Weight

527.4 g/mol

IUPAC Name

(3-bromophenyl)-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone

InChI

InChI=1S/C25H23BrN2O6/c1-32-23-13-16-10-11-27(25(29)17-4-3-5-18(26)12-17)22(21(16)14-24(23)33-2)15-34-20-8-6-19(7-9-20)28(30)31/h3-9,12-14,22H,10-11,15H2,1-2H3

InChI Key

PDTFDPJIUHXDKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC(=CC=C3)Br)COC4=CC=C(C=C4)[N+](=O)[O-])OC

Origin of Product

United States

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